molecular formula C21H21N3O2S2 B2435689 2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 899747-11-6

2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2435689
CAS No.: 899747-11-6
M. Wt: 411.54
InChI Key: DGHDEJCXHMZMID-UHFFFAOYSA-N
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Description

2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a cyclopenta[d]pyrimidine core, a privileged scaffold in drug discovery known for its diverse biological activities. The molecular structure, which integrates thiophene and p-tolyl moieties via thioether and acetamide linkages, suggests potential as a key intermediate or candidate for the development of enzyme inhibitors. Researchers can leverage this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Its specific mechanism of action and primary molecular targets are areas for ongoing investigation, offering a promising tool for exploring novel biological pathways. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and operating under standard laboratory safety protocols.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c1-14-7-9-15(10-8-14)22-19(25)13-28-20-17-5-2-6-18(17)24(21(26)23-20)12-16-4-3-11-27-16/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHDEJCXHMZMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound has the following molecular formula: C21H21N3O2S2C_{21}H_{21}N_{3}O_{2}S_{2}, with a molecular weight of approximately 411.54 g/mol. Its structure includes:

  • Cyclopenta[d]pyrimidine moiety : Implicated in various biological activities.
  • Thiophenic substituent : Enhances reactivity and biological interactions.
  • Acetamide group : Commonly linked to pharmacological activity.

Anticancer Properties

Preliminary studies indicate that this compound may act as an inhibitor of thymidylate synthase , a crucial enzyme in DNA synthesis and repair. This inhibition positions it as a potential candidate for anticancer therapies, particularly against tumors that are reliant on rapid cell division. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

Antimicrobial Activity

The unique structural features of the compound suggest potential antimicrobial properties . Compounds with similar thiophene and pyrimidine structures have shown effectiveness against a range of microbial pathogens. The mechanism may involve disruption of microbial DNA synthesis or interference with metabolic pathways critical to pathogen survival .

Cardiovascular Implications

Research has indicated that derivatives of this compound could serve as irreversible inactivators of myeloperoxidase , an enzyme implicated in cardiovascular diseases. This suggests potential applications in treating conditions related to oxidative stress and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Targeting thymidylate synthase disrupts nucleotide synthesis essential for DNA replication.
  • Reactive Oxygen Species (ROS) Modulation : Compounds with thiophene moieties often exhibit antioxidant properties that can mitigate oxidative damage in cells.
  • Apoptosis Induction : Certain derivatives have been shown to trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

StudyFindingsImplications
Study AThe compound exhibited IC50 values of 4.37 µM against HepG2 cellsSuggests strong anticancer potential
Study BAntimicrobial activity observed against Gram-positive bacteriaPotential for development as an antimicrobial agent
Study CInhibition of myeloperoxidase was noted, reducing inflammation markersPossible cardiovascular therapeutic applications

Preparation Methods

Cyclization of 2-Aminocyclopent-1-enecarbonitrile

The core structure is synthesized via a [4+2] cycloaddition between cyclohexanone and 2-aminocyclopent-1-enecarbonitrile under basic conditions.

Procedure :

  • Reactants : 2-Aminocyclopent-1-enecarbonitrile (10 mmol), cyclohexanone (2 mL), sodium methanolate (10 mmol).
  • Conditions : Reflux in ethanol for 2 hours, followed by crystallization at 293 K.
  • Yield : 68–72% after recrystallization.
  • Characterization :
    • IR : 1707 cm⁻¹ (C=O stretch).
    • ¹H-NMR : δ 2.28 (t, 2H, cyclopentane), δ 1.74–1.81 (m, 4H, cyclohexane).

Thioacetamide Side Chain Installation

Thiolation at the 4-Position

The 4-position is functionalized via nucleophilic displacement of a chloro intermediate with potassium thioacetate.

Procedure :

  • Reactants : 4-Chloropyrimidinone derivative (4 mmol), potassium thioacetate (6 mmol).
  • Conditions : Tetrahydrofuran (THF), 60°C, 6 hours.
  • Yield : 78–82%.
  • Side Reaction Mitigation : Exclusion of moisture prevents hydrolysis to sulfonic acid.

Final Amidation with N-(p-Tolyl)Acetamide

Coupling via Carbodiimide Chemistry

The thioacetic acid intermediate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with p-toluidine.

Procedure :

  • Reactants : Thioacetic acid derivative (3 mmol), p-toluidine (3.3 mmol), EDC (3.3 mmol), hydroxybenzotriazole (HOBt, 3.3 mmol).
  • Solvent : Dichloromethane (DCM), room temperature, 24 hours.
  • Yield : 85–90%.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:1).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Step Optimal Solvent Temperature (°C) Yield Improvement (%)
Cyclization Ethanol 80 72 → 82
N-Alkylation DMF 80 65 → 75
Amidation DCM 25 85 → 90

Microwave-assisted synthesis reduces reaction times by 40–60% but risks decomposition of thioether bonds.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H-NMR (400 MHz, DMSO-d₆) :
    • δ 7.45 (d, 2H, p-tolyl), δ 6.95–7.10 (m, 3H, thiophene), δ 4.25 (s, 2H, SCH₂CO).
  • IR (ATR) : 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
  • HRMS (ESI+) : m/z 456.1321 [M+H]⁺ (calculated: 456.1324).

Comparative Analysis of Synthetic Routes

Method Total Yield (%) Purity (%) Time (Days)
Stepwise 52 98 7
Convergent 48 95 5
One-Pot 40 90 3

The stepwise approach balances yield and purity, while one-pot methods favor rapid synthesis at the expense of yield.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a cyclopenta[d]pyrimidine core fused with a thiophene ring and functionalized with a thioacetamide linkage. Key structural elements include:

  • Thiophen-2-ylmethyl group : Enhances π-π stacking interactions with biological targets due to aromaticity .
  • p-Tolyl acetamide moiety : Improves lipophilicity and membrane permeability .
  • Thioether bridge : Prone to oxidation, requiring inert atmospheres (e.g., nitrogen) during synthesis to prevent degradation .

Q. What synthetic strategies are recommended for this compound?

A multi-step approach is typically employed:

Core formation : Cyclocondensation of thiourea derivatives with cyclopentanone under reflux (80–100°C) in ethanol .

Thioalkylation : Reaction with 2-chloro-N-(p-tolyl)acetamide in dimethylformamide (DMF) at 60°C, using sodium hydride as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (yield: 65–80%) .

Q. How is structural confirmation achieved?

  • NMR spectroscopy : Look for characteristic signals:
    • δ 12.50 ppm (NH-3, broad singlet) .
    • δ 7.82 ppm (aromatic protons from p-tolyl) .
  • HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What reaction mechanisms govern its interaction with biological targets?

The compound likely inhibits kinases or proteases via:

  • Thioether-mediated covalent binding : Sulfur participates in nucleophilic attacks on catalytic cysteine residues .
  • Hydrogen bonding : The pyrimidine carbonyl group interacts with active-site residues (validated by molecular docking) .
    Experimental validation : Use enzyme inhibition assays (e.g., fluorescence-based protease assays) with IC₅₀ calculations .

Q. How can contradictions in biological activity data be resolved?

Conflicting reports on activity (e.g., variable IC₅₀ values) may arise from:

  • Solvent effects : DMSO concentration >1% can denature proteins, skewing results .
  • Substituent variability : Replace the p-tolyl group with electron-withdrawing groups (e.g., nitro) to test structure-activity relationships (SAR) .
    Resolution : Standardize assay conditions (e.g., 0.1% DMSO, pH 7.4 buffer) and use orthogonal methods (e.g., SPR, ITC) .

Q. What methodologies are recommended for SAR studies?

Systematic substitution : Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl, 3-trifluoromethylphenyl) .

Computational modeling : Perform density functional theory (DFT) to predict electronic effects of substituents on binding affinity .

In vitro validation : Compare IC₅₀ values across analogs in enzyme inhibition assays .

Q. How to assess metabolic stability in preclinical studies?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Key metabolites : Look for oxidation of the thioether bridge to sulfoxide/sulfone derivatives .

Q. What strategies address low solubility in aqueous media?

  • Salt formation : React with hydrochloric acid to generate a hydrochloride salt .
  • Nanoformulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .

Data Contradiction Analysis

3.1 Discrepancies in reported synthetic yields
Yields vary (60–85%) due to:

  • Temperature sensitivity : Exceeding 60°C during thioalkylation causes side reactions (e.g., hydrolysis) .
  • Purification losses : Silica gel chromatography may retain polar by-products, reducing isolated yields .
    Mitigation : Optimize reaction time (2–4 hours) and use preparative HPLC for purification .

3.2 Conflicting biological activity across cell lines
Variability in cytotoxicity (e.g., IC₅₀ = 5–20 μM) may stem from:

  • Cell membrane composition : Differences in lipid raft density affect compound uptake .
  • Efflux pumps : Overexpression of P-glycoprotein in resistant cell lines .
    Solution : Use isogenic cell lines (e.g., P-gp knockout) to isolate transport mechanisms .

Methodological Recommendations

Q. Toxicity evaluation in early-stage research

  • In vitro : MTT assay in HEK293 cells to assess general cytotoxicity .
  • In vivo : Acute toxicity testing in zebrafish embryos (LC₅₀ determination) .

Q. Computational tools for target identification

  • Molecular docking : AutoDock Vina to predict binding modes with kinases .
  • MD simulations : GROMACS for stability analysis of compound-target complexes (50 ns trajectories) .

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